

Technical Support Center: Diagnosing Failures in TKIP's Message Integrity Check

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Compound of Interest

Compound Name: *Tkip*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing failures related to the Temporal Key Integrity Protocol's (**TKIP**) Message Integrity Check (MIC).

Troubleshooting Guides

Q1: We are experiencing intermittent connectivity drops with devices on our WPA-TKIP enabled Wi-Fi network. How can we determine if these are due to TKIP MIC failures?

A1: Intermittent connectivity drops on a **TKIP**-enabled network are a classic symptom of MIC failures, which often trigger a security mechanism known as "**TKIP** countermeasures." When an Access Point (AP) detects two MIC failures within 60 seconds, it will shut down all **TKIP**-based communication on that interface for 60 seconds to mitigate a potential attack.^{[1][2]} This results in all connected clients being disconnected.

Troubleshooting Steps:

- **Review AP Logs:** The first step is to examine the logs on your wireless access point or controller. Look for messages explicitly mentioning "**TKIP** MIC failure," "Michael MIC failure," or similar errors. The logs should also indicate if countermeasures have been activated.^[1]

- **Packet Capture and Analysis:** Perform a wireless packet capture during the time of the connectivity drops. Using a tool like Wireshark, you can analyze the 802.11 frames to identify the source of the issue.
- **Isolate the Problematic Device:** AP logs will often include the MAC address of the client device that sent the frame with the incorrect MIC.^[3] This allows you to focus your investigation on a specific device.

Q2: We've identified a specific client device that is causing TKIP MIC failures. What are the common causes related to a client device?

A2: Client devices are a frequent source of **TKIP** MIC failures. The most common causes include:

- **Faulty Wireless Network Interface Card (NIC) Drivers:** A broken or flawed driver is a primary cause of MIC failures.^[1] The driver's algorithm for calculating the MIC might be incorrect.
- **Hardware Issues:** While less common, a malfunctioning wireless NIC can also lead to corrupted packets and subsequent MIC failures.
- **Legacy Devices:** Older devices may have poor **TKIP** implementations that are more prone to errors, especially when interacting with newer network infrastructure.

Troubleshooting Steps:

- **Update Wireless NIC Drivers:** Ensure the client device has the latest wireless drivers installed from the manufacturer's website.
- **Test with a Different Wireless Adapter:** If possible, use a different wireless adapter (e.g., a USB Wi-Fi dongle) on the problematic client device to see if the issue persists.
- **Check for Device-Specific Issues:** Search online forums and support pages for the specific model of your client device and "**TKIP** MIC failure" to see if it's a known issue.

Q3: How can we differentiate between a MIC failure caused by a technical issue (like a bad driver) and one caused by a malicious attack?

A3: While it can be challenging to be 100% certain without a deep security analysis, there are indicators that can help you differentiate:

- **Pattern of Failures:** MIC failures from a single, specific client device, especially if it's a known device on your network, often point to a driver or hardware issue.^[3] Failures from multiple, random, or unknown MAC addresses might suggest a broader issue or a potential attack.
- **Time of Day:** Failures that occur at random times are more likely to be technical glitches. Failures that occur during specific, sensitive operations could be a sign of a targeted attack.
- **Presence of Other Suspicious Activity:** Look for other signs of malicious activity on your network, such as deauthentication attacks or attempts to crack passwords.

If you suspect an active attack, it is crucial to take immediate steps to secure your network, including considering an upgrade to WPA2 with AES encryption.

Frequently Asked Questions (FAQs)

Q: What is a **TKIP** MIC failure?

A: A **TKIP** MIC (Message Integrity Check) failure occurs when the "Michael" hashing algorithm, used in WPA-**TKIP**, detects that a received wireless frame has been tampered with or is corrupted.^[1] The MIC is a code generated for each packet to ensure its integrity during transmission. If the MIC calculated by the receiver does not match the MIC sent by the sender, a failure is reported.

Q: What are **TKIP** countermeasures?

A: **TKIP** countermeasures are a security mechanism designed to prevent active attacks against the **TKIP** protocol. If an access point detects two MIC failures within a 60-second window, it will shut down all **TKIP** communications for 60 seconds.^{[1][2]} This is a defensive measure to prevent an attacker from repeatedly sending bad packets to try and break the encryption.

Q: Can we disable **TKIP** countermeasures?

A: Some wireless equipment allows for the configuration or disabling of the **TKIP** countermeasure hold-down timer.^[4] However, disabling this feature is strongly discouraged as it removes a critical layer of protection against known **TKIP** vulnerabilities, potentially exposing your network to active attacks.

Q: Is **TKIP** still considered a secure protocol?

A: No, **TKIP** is no longer considered secure and has been deprecated. It has known vulnerabilities that can be exploited by attackers.^[5] The recommended security standard for Wi-Fi networks is WPA2 or WPA3 with AES encryption.

Q: Can RF interference cause **TKIP** MIC failures?

A: Yes, significant radio frequency (RF) interference can corrupt wireless packets in transit.^[1] This corruption can lead to the calculated MIC at the receiver not matching the sent MIC, resulting in a failure.

Data Presentation

Table 1: Common Causes of **TKIP** MIC Failures and Troubleshooting Actions

Cause	Description	Common Indicators	Recommended Action
Faulty Client Driver	The wireless network adapter driver on the client device has a bug in its TKIP MIC calculation.[1]	Failures are consistently linked to a specific client MAC address in AP logs.	Update the wireless driver on the client device to the latest version.
RF Interference	High levels of radio frequency interference from other devices (e.g., microwaves, cordless phones, other Wi-Fi networks) are corrupting packets.[1]	Intermittent failures from various clients, often correlated with poor signal strength or high channel utilization.	Conduct a site survey to identify and mitigate sources of RF interference. Change the Wi-Fi channel to a less congested one.
Active Attack	A malicious actor is intentionally sending frames with incorrect MICs to disrupt the network (Denial of Service) or attempt to decrypt traffic.[2]	A sudden spike in MIC failures from one or more MAC addresses, potentially unknown ones. May be accompanied by other security alerts.	Immediately begin migrating all devices to WPA2/WPA3 with AES encryption. Isolate the affected part of the network if possible.
Hardware Malfunction	The wireless adapter in a client device or the radio in the access point is failing.	Consistent failures from a specific device that persist after driver updates and software troubleshooting.	Replace the wireless adapter on the client device or investigate the AP for hardware issues.
Firmware Bugs (AP)	The access point's firmware has a bug in how it handles TKIP MIC verification.	Failures occur with multiple, known-good client devices after an AP firmware update.	Check for firmware updates for your access point or consider rolling back to a previous stable version.

Table 2: Sample **TKIP** MIC Failure Log Messages from Different Vendors

Vendor	Sample Log Message
Cisco	DOT11-4-TKIP_MIC_FAILURE_REPORT: Received TKIP Michael MIC failure report from the station [MAC_address] on the packet (TSC=0x0) encrypted and protected by [key] key
Aruba	"Received TKIP Micheal MIC Failure Report"
Motorola	Station [MAC_ADDR] reported a TKIP message integrity check fail on wlan [WLAN_ID]

Experimental Protocols

Protocol 1: Analyzing TKIP MIC Failures with Wireshark

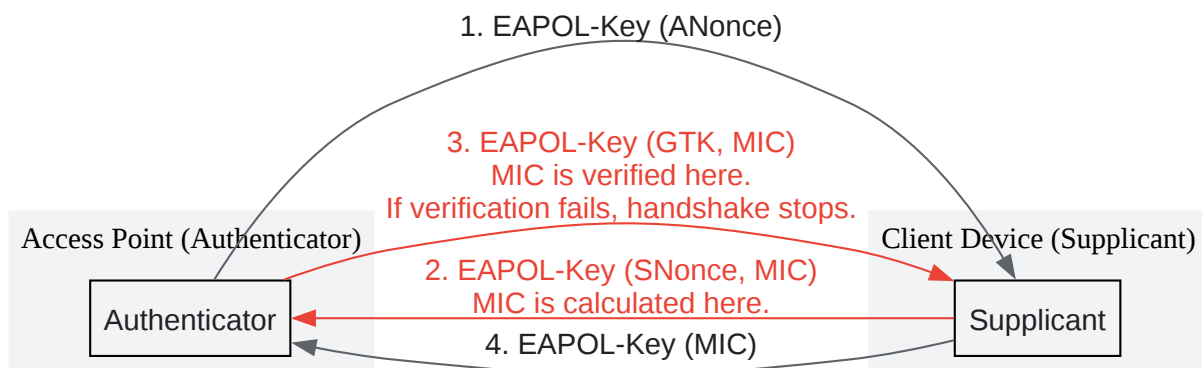
Objective: To capture and analyze wireless traffic to identify EAPOL frames with MIC failures.

Methodology:

- Setup Packet Capture:
 - Use a computer with a wireless adapter that supports monitor mode.
 - Install a packet capture tool like Wireshark.
 - Position the capture device physically close to the client device experiencing issues.
 - Start a wireless packet capture on the same channel as your Wi-Fi network.
- Reproduce the Issue:
 - While the capture is running, perform the actions that typically lead to the connectivity drop on the problematic client device.
- Filter and Analyze in Wireshark:

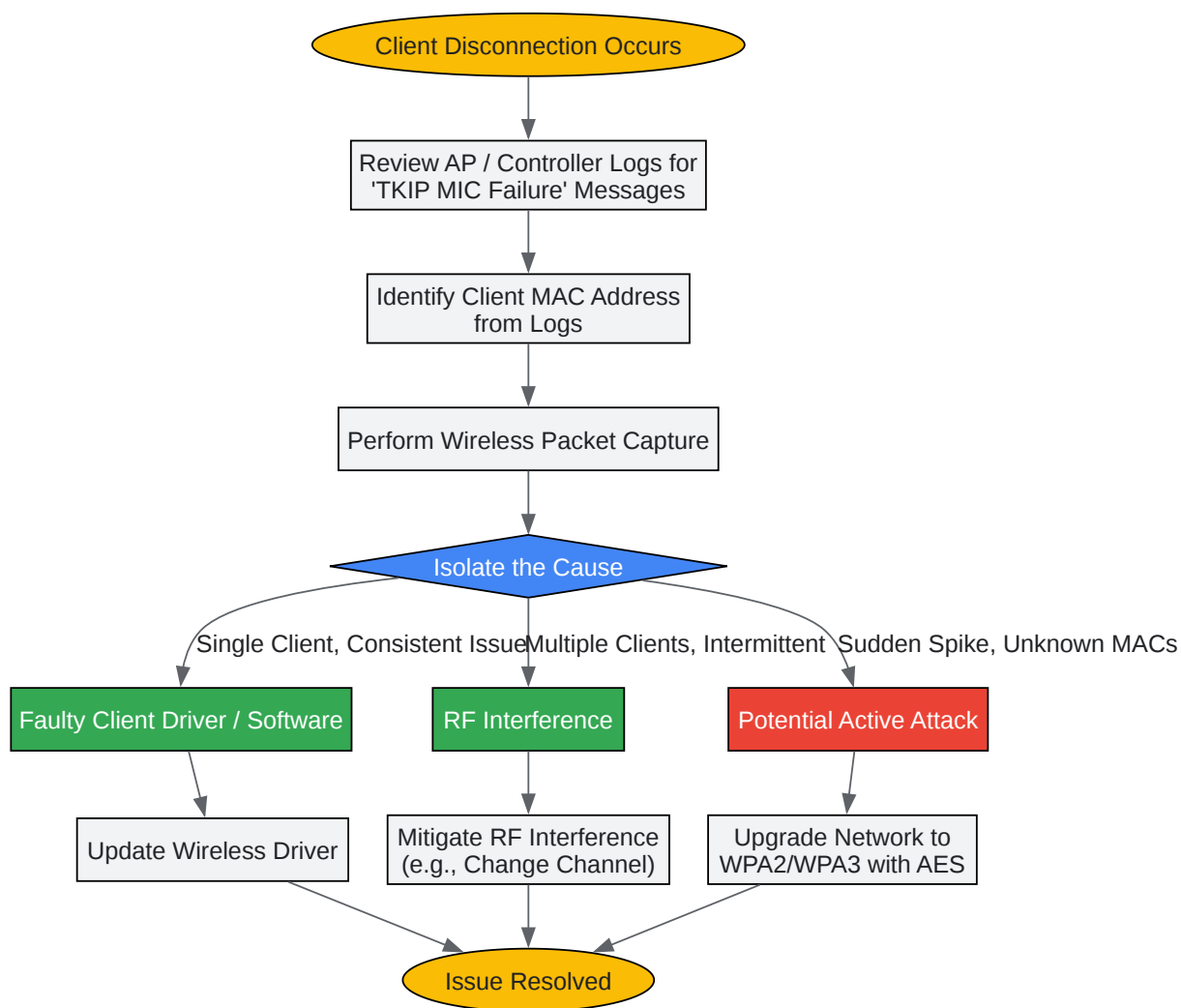
- Stop the packet capture.
- Apply the display filter eapol to view only the Extensible Authentication Protocol over LAN frames. The 4-way handshake, where the MIC is checked, uses these frames.
- Look for the 4-way handshake sequence between the AP and the client device (identified by their MAC addresses).
- A MIC failure often occurs during the second message of the handshake (from the client to the AP). If the MIC is incorrect, the handshake will not complete, and you may see retransmissions of the first message from the AP.
- While Wireshark may not have a specific filter for "bad MIC," an incomplete 4-way handshake is a strong indicator of a MIC failure, especially when correlated with AP logs.

Visualizations



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Caption: WPA-TKIP 4-Way Handshake and MIC Verification Points.



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Caption: Troubleshooting workflow for **TKIP** MIC failures.

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